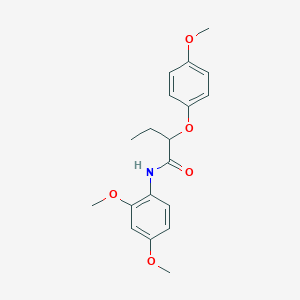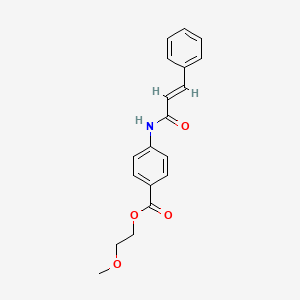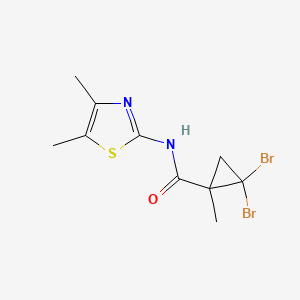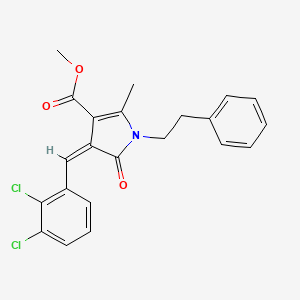
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide often involves intricate organic reactions that enable the introduction of functional groups at specific locations on the benzene ring. For instance, the synthesis of diphenylcyanamide derivatives, including the introduction of methoxy groups, is achieved through treatments such as the reaction with cyanogen chloride or by dehydration of urea derivatives (Robinson, 1954). These methods highlight the complexity and versatility of organic synthesis techniques in achieving desired molecular architectures.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide is characterized by various spectroscopic techniques. For example, compounds have been elucidated based on NMR, IR, and mass spectral data, providing comprehensive details on the molecular framework and the positioning of functional groups (Ajibade & Andrew, 2021). Such analyses are crucial for confirming the structure of synthesized compounds and understanding their chemical behavior.
Chemical Reactions and Properties
Chemical reactions involving methoxy and dimethoxy phenyl compounds often include processes like Friedel-Crafts acylation, demonstrating selective reactivity towards electrophilic aromatic substitution. These reactions enable the synthesis of ortho-acylated catechols, which have broad applications in chemistry due to their reactivity and role as intermediates in further chemical transformations (Adogla et al., 2012).
Applications De Recherche Scientifique
Antioxidant Properties and Radical Scavenging
Research has indicated that derivatives of dimethoxyphenol, such as 2,6-dimethoxyphenol, exhibit significant antioxidant properties. These compounds are utilized in the synthesis of antioxidants and radical scavengers, enhancing their potential for application in various fields including material science and biochemistry. For example, the enzymatic modification of 2,6-dimethoxyphenol has led to the synthesis of dimers with enhanced antioxidant capacity, demonstrating the utility of these compounds in developing bioactive materials with improved performance against oxidative stress (Adelakun et al., 2012).
Photoreactive Properties
The photoreactive nature of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide has been explored, showcasing their potential in photochemical reactions. These properties enable their application in the field of organic synthesis and photoreactive materials, offering pathways for the development of novel compounds and materials with specific desired functionalities (Shima et al., 1984).
Lignin Model Compound Studies
Studies on the β-O-4 bond cleavage of lignin model compounds, including those similar in structure to N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide, provide insights into the degradation mechanisms of lignin. These insights are crucial for the development of efficient processes for lignin valorization, enabling the conversion of lignin into valuable chemicals and materials. The detailed reaction mechanisms elucidated through these studies contribute to the advancement of sustainable chemistry and biomass utilization (Yokoyama & Matsumoto, 2010).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-17(25-14-8-6-13(22-2)7-9-14)19(21)20-16-11-10-15(23-3)12-18(16)24-4/h6-12,17H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZPKWNZCGWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)


![2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B4627261.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-3-fluorobenzamide](/img/structure/B4627262.png)
![5-tert-butyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4627279.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)

![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)